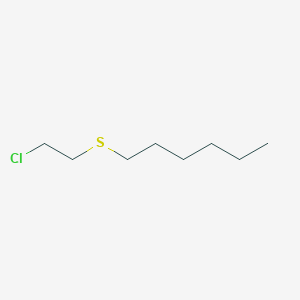

2-Chloroethyl hexyl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloroethyl hexyl sulfide is a useful research compound. Its molecular formula is C8H17ClS and its molecular weight is 180.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Toxicological Research

1.1 Mechanisms of Action

Research indicates that CEHS induces significant biochemical and histopathological changes in exposed tissues, particularly the skin. Studies on SKH-1 hairless mice have demonstrated that CEHS exposure leads to epidermal-dermal separation, microvesication, and inflammation, mimicking the effects of sulfur mustard. The compound causes an increase in skin thickness, apoptotic cell death, and infiltration of inflammatory cells such as macrophages and neutrophils .

1.2 Systemic Effects

In addition to local skin damage, CEHS has been shown to cause systemic effects. A study utilizing plasma metabolomics revealed that exposure to CEHS resulted in the formation of conjugates with glutathione and cysteine, indicating oxidative stress and potential DNA damage in internal organs . These findings underscore the importance of CEHS in understanding the broader implications of vesicant exposure beyond just dermal toxicity.

Development of Therapeutic Countermeasures

2.1 Evaluating Treatment Efficacy

CEHS is instrumental in the development and testing of therapeutic agents aimed at mitigating the effects of chemical warfare agents. By using CEHS as a safer alternative to sulfur mustard, researchers can evaluate potential treatments for skin injuries caused by vesicants without the extreme risks associated with sulfur mustard itself .

2.2 Novel Biomarkers

The identification of biomarkers resulting from CEHS exposure has opened avenues for further research into therapeutic interventions. For instance, metabolites such as N7Gua-CEES have been identified in brain tissues following dermal exposure, providing insights into the neurological implications of vesicant exposure . This information is crucial for developing effective medical countermeasures.

Occupational Health and Safety

3.1 Chemical Safety Protocols

Given its toxic nature, CEHS research emphasizes the need for stringent occupational health protocols when handling hazardous materials. Studies have highlighted incidents where improper safety measures led to severe health consequences for workers exposed to similar compounds, underscoring the importance of proper training and safety equipment .

3.2 Recommendations for Safe Handling

Research suggests implementing comprehensive training programs and establishing dedicated occupational health management departments to mitigate risks associated with chemical exposure . These measures are vital for ensuring worker safety in environments where chemicals like CEHS are present.

Comparative Studies with Sulfur Mustard

4.1 Analogous Effects

Comparative studies between CEHS and sulfur mustard have provided valuable insights into their respective toxicological profiles. While both compounds induce similar histopathological changes, CEHS allows researchers to study these effects in a controlled manner without exposing subjects to the full toxicity of sulfur mustard .

4.2 Insights into Chemical Warfare Agent Effects

The use of CEHS as a model compound has facilitated a deeper understanding of the mechanisms underlying skin injuries caused by chemical warfare agents, contributing to the development of more effective treatments and preventive measures against such exposures .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

2-Chloroethyl ethyl sulfide undergoes hydrolysis under various conditions, producing sulfonium salts and alkylating species. Key findings include:

-

Mechanistic Insights : Hydrolysis produces two sulfonium salts (3 and 4) that influence reaction pathways. Adding excess chloride shifts the mechanism from first-order to more complex behavior .

-

Product Formation : The reaction generates intermediates like ethyl sulfide derivatives and chloride byproducts, with sulfonium salts acting as additional reactive species .

Toxicity and Biological Reactions

The compound acts as a bifunctional alkylating agent, causing DNA damage and inflammation:

-

Alkylation Pathways : Reacts with nucleotides and proteins, forming crosslinks (DNA-DNA or DNA-protein) and adducts .

-

Oxidative Stress : Induces inflammation via activation of signaling pathways (Akt/MAP kinase, AP1/NF-κB), leading to microvesication and histopathological changes in skin models .

Structural and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉ClS | |

| Molecular Weight | 124.632 g/mol | |

| InChIKey | GBNVXYXIRHSYEG-UHFFFAOYSA-N |

Eigenschaften

CAS-Nummer |

41256-15-9 |

|---|---|

Molekularformel |

C8H17ClS |

Molekulargewicht |

180.74 g/mol |

IUPAC-Name |

1-(2-chloroethylsulfanyl)hexane |

InChI |

InChI=1S/C8H17ClS/c1-2-3-4-5-7-10-8-6-9/h2-8H2,1H3 |

InChI-Schlüssel |

PLRWRRRBQRCLAB-UHFFFAOYSA-N |

SMILES |

CCCCCCSCCCl |

Kanonische SMILES |

CCCCCCSCCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.